molecular formula C12H12BrNO B13852265 N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide

N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide

Katalognummer: B13852265
Molekulargewicht: 266.13 g/mol
InChI-Schlüssel: KSOAPNGZGYPSFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide is an organic compound characterized by the presence of a bromoethynyl group attached to a phenyl ring, which is further connected to an ethyl chain ending in an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide typically involves the following steps:

    Acetylation: The attachment of an acetamide group to the ethyl chain.

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the bromoethynyl group to a more oxidized state.

    Reduction: Reduction of the bromoethynyl group to an ethynyl group.

    Substitution: Replacement of the bromo group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl compound, while reduction may produce an ethynyl derivative.

Wissenschaftliche Forschungsanwendungen

N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bromomethyl methyl ether: Another brominated compound with different functional groups.

    2-(2-(Dimethylamino)ethoxy)ethanol: Contains an ethoxy group instead of an ethynyl group.

    Glutaminase Inhibitor, Compound 968: A different class of compound with distinct biological activity.

Eigenschaften

Molekularformel

C12H12BrNO

Molekulargewicht

266.13 g/mol

IUPAC-Name

N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C12H12BrNO/c1-10(15)14-9-7-12-5-3-2-4-11(12)6-8-13/h2-5H,7,9H2,1H3,(H,14,15)

InChI-Schlüssel

KSOAPNGZGYPSFD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCC1=CC=CC=C1C#CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.